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(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole

Cat. No.: B2681848
CAS No.: 2227843-18-5
M. Wt: 115.132
InChI Key: HNKZFZHXYVWMME-CRCLSJGQSA-N
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Description

The journey into understanding the significance of (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole begins with an appreciation of its constituent parts and the broader class of molecules to which it belongs.

Isoxazole (B147169), a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a cornerstone in the design of pharmacologically active molecules. bohrium.comnih.gov The isoxazole ring is present in a variety of natural products and synthetic drugs, contributing to a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Its unique electronic and structural features allow for diverse molecular interactions, making it a versatile building block in drug discovery. bohrium.com

When an isoxazole ring is fused with another ring system, such as a furan (B31954), it gives rise to a fused heterocyclic architecture. These fused systems often exhibit enhanced or novel biological activities compared to their individual components. nih.gov The rigid, three-dimensional structure of fused heterocycles can facilitate precise interactions with biological targets, a desirable attribute in the design of potent and selective drugs. mdpi.com The exploration of fused isoxazoles, therefore, remains an active and promising area of medicinal chemistry research. nih.gov

The presence of both oxygen and nitrogen atoms within this compact structure introduces polarity and the potential for hydrogen bonding, which are crucial for molecular recognition and binding to biological macromolecules. The saturated nature of the rings allows for a defined three-dimensional geometry, which can be exploited to achieve specific spatial arrangements of functional groups.

Below is a data table summarizing the key structural features of the parent furo[3,4-d]isoxazole (B15213435) system.

FeatureDescription
Parent Ring System Furo[3,4-d]isoxazole
Molecular Formula C₅H₃NO₂
Molecular Weight 109.08 g/mol
Ring Components Furan and Isoxazole
Fusion Type C-fusion at the 3,4-positions of the furan ring

Data sourced from PubChem CID 54198103 nih.gov

The designation "(3AS,6aS)" specifies a particular stereoisomer of hexahydrofuro[3,4-d]isoxazole. Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules such as enzymes and receptors are themselves chiral. The specific spatial arrangement of atoms in the (3AS,6aS) configuration can lead to differential interactions with biological targets compared to other stereoisomers.

The synthesis of stereochemically pure compounds is a significant focus in modern organic chemistry. The 1,3-dipolar cycloaddition reaction is a common and powerful method for the synthesis of the isoxazole ring. nih.gov By employing chiral starting materials or catalysts, it is possible to control the stereochemical outcome of such reactions, leading to the selective formation of a desired stereoisomer like this compound. The ability to access enantiomerically pure forms of this scaffold is crucial for investigating its potential pharmacological properties and for understanding structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B2681848 (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole CAS No. 2227843-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,6aS)-2,3,3a,4,6,6a-hexahydrofuro[3,4-d][1,2]oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-2-7-3-5(4)8-6-1/h4-6H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKZFZHXYVWMME-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2ON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC[C@H]2ON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3as,6as Hexahydrofuro 3,4 D Isoxazole and Its Analogues

Strategies for Constructing the Furo[3,4-d]isoxazole (B15213435) Framework

The construction of the furo[3,4-d]isoxazole framework is predominantly achieved through cycloaddition reactions, which allow for the efficient formation of the five-membered isoxazole (B147169) ring with control over stereochemistry. Alternative routes involving cyclocondensation have also been explored. The overarching goal of these synthetic strategies is to create the fused bicyclic system in a controlled and efficient manner.

The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction in organic synthesis for constructing five-membered heterocyclic rings. rsc.org In the context of the furo[3,4-d]isoxazole system, this reaction involves a 1,3-dipole (such as a nitrone or a nitrile oxide) reacting with a dipolarophile (typically an alkene or alkyne). The reaction's utility is enhanced by its ability to control chemo-, regio-, and stereoselectivity, which is crucial for synthesizing complex molecules with multiple stereogenic centers. qu.edu.sarsc.org

The 1,3-dipolar cycloaddition of nitrones with alkenes is a key method for synthesizing the isoxazolidine (B1194047) ring, the saturated analogue of isoxazole. qu.edu.sa Nitrones are stable 1,3-dipoles that react with various dipolarophiles to generate diverse heterocyclic structures. rsc.org This reaction can form up to three new contiguous stereocenters, with the stereochemical outcome depending on the geometry of the dipolarophile and the exo/endo approach of the reactants. mdpi.com

In the synthesis of fused systems like hexahydrofuro[3,4-d]isoxazole, an intramolecular approach is often favored. For instance, a nitrone functionality can be tethered to a furanose-derived alkene. Subsequent intramolecular cycloaddition yields the fused bicyclic product. The stereoselectivity of such cycloadditions is often high, influenced by the steric hindrance of the starting nitrone. rsc.org For example, the synthesis of pyrrolo-isoxazolidines, which are structurally analogous to the furo-isoxazole system, has been achieved through the 1,3-dipolar cycloaddition of nitrones with N-substituted maleimides. researchgate.net The reversibility of some nitrone cycloadditions can also be exploited to control diastereoselectivity by allowing the reaction mixture to equilibrate to the thermodynamically most stable isomer. mdpi.com

A summary of representative nitrone-based cycloadditions is presented below.

DipoleDipolarophileConditionsProductYield (%)Ref
N-benzyl-C-phenylnitroneLevoglucosenoneNeat, Microwave, 1hFused Isoxazolidine68 mdpi.com
Azomethine N-oxidesN-(α-naphthyl)maleimideN/AHexahydropyrrolo[3,4-d]isoxazole-4,6-dioneN/A researchgate.net
Functionalized aldo-nitrones2-(2-oxoindoline-3-ylidene)acetatesN/ASpiroisoxazolidines70 mdpi.com

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne is a fundamental method for constructing isoxazoline (B3343090) and isoxazole rings, respectively. researchgate.netresearchgate.net Nitrile oxides are highly reactive species that are typically generated in situ from precursors such as aldoximes, hydroximoyl chlorides, or primary nitroalkanes. nih.gov The reaction is highly regioselective, leading to the formation of 5-substituted isoxazoles or isoxazolines when terminal alkenes or alkynes are used. nih.gov This method is valued for its efficiency and broad applicability in synthesizing a wide array of heterocyclic compounds. edu.krd

The most common methods for generating the nitrile oxide dipole in situ include:

Oxidation of aldoximes: Using oxidizing agents like bleach or hypervalent iodine compounds. researchgate.netnih.gov

Dehydrohalogenation of hydroximoyl chlorides: Typically achieved with a base. nih.gov

Dehydration of nitroalkanes: A popular method for constructing carbocycle-fused systems. nih.gov

The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a particularly powerful strategy for the synthesis of fused bicyclic systems containing an isoxazole or isoxazoline ring. nih.gov This approach involves a molecule containing both a nitrile oxide precursor (like an aldoxime or a nitro group) and a dipolarophile (an alkene or alkyne) tethered together. The in situ generation of the nitrile oxide triggers a spontaneous intramolecular cycloaddition, forming two new rings in a single step. mdpi.comdoaj.org

This methodology has been successfully applied to the synthesis of dihydrofuro[3,4-c]isoxazoles and related oxygen-bridged isoxazole derivatives. researchgate.net The reaction proceeds under mild conditions with short reaction times, often employing hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) to oxidize an aldoxime precursor to the nitrile oxide. researchgate.netresearchgate.net The INOC strategy offers significant advantages in forming complex fused heterocyclic systems with high efficiency and stereocontrol. mdpi.com For example, the dehydration of nitroalkanes followed by intramolecular cycloaddition is a well-established method for building carbocycle-fused isoxazolines. nih.gov

The table below summarizes outcomes of various INOC reactions.

PrecursorOxidizing/Dehydrating AgentProduct SystemYield (%)Ref
Alkyne-tethered aldoximeBleach/DCMTetracyclic isoxazole97 mdpi.com
Alkene-tethered aldoxime(Diacetoxyiodo)benzene (PIDA)Dihydrofuro[3,4-c]isoxazoleup to 94 researchgate.netresearchgate.net
Nitroalkane with tethered alkeneYamaguchi reagent/DBU/ZrCl₄Bicyclic isoxazolineModerate nih.gov

While cycloaddition reactions dominate the synthesis of the furo[3,4-d]isoxazole framework, classical cyclocondensation methods are fundamental for forming the isoxazole ring itself. These approaches typically involve the reaction of a compound containing a dicarbonyl or equivalent functionality with hydroxylamine (B1172632). nih.gov For example, the reaction of β-ketonitriles or 1,3-diketones with hydroxylamine is a standard method for producing aminoisoxazoles or substituted isoxazoles, respectively. nih.gov

In the context of the fused furo[3,4-d]isoxazole system, a synthetic strategy could involve first preparing a furan (B31954) derivative with the necessary three-carbon component, followed by reaction with hydroxylamine hydrochloride to close the isoxazole ring. This annulation approach builds the heterocyclic ring onto a pre-existing carbocyclic (or in this case, heterocyclic) framework.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazole derivatives to develop more sustainable and environmentally friendly protocols. eurekaselect.comresearchgate.net These efforts focus on improving atom economy, using safer solvents, reducing energy consumption, and employing catalysts over stoichiometric reagents. eurekaselect.com

Key green chemistry approaches applied to isoxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully used for synthesizing various isoxazole derivatives. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, glycerol, or deep eutectic solvents is a core principle of green chemistry. d-nb.infonih.gov Multicomponent reactions in a K2CO3/glycerol medium have been developed for the synthesis of 5-amino-isoxazole-4-carbonitriles. d-nb.info Similarly, gluconic acid aqueous solution has been used as a recyclable medium and catalyst for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. This approach improves atom economy and reduces waste. The synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones from an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride is a prime example. nih.gov

Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat" conditions) can reduce waste and simplify purification. 1,3-dipolar cycloadditions of nitrones have been successfully carried out under solvent-free conditions, sometimes enhanced by microwave heating, to produce isoxazolidine-based glycomimetics. mdpi.com

A comparison of conventional and green synthetic methods highlights the advantages of the latter.

Reaction TypeConventional MethodGreen MethodAdvantage of Green MethodRef
Isoxazole Synthesis6-8 hours heating6-10 minutes microwaveDrastically reduced reaction time, improved yield (67-82% vs 58-69%) researchgate.net
1,3-Dipolar Cycloaddition48 hours in solvent1 hour neat, microwaveReduced time, elimination of solvent mdpi.com
Knoevenagel CondensationN/AUse of recyclable gluconic acid aqueous solutionRecyclable catalytic medium researchgate.net

Exploration of Green Chemistry Principles in Synthesis

Aqueous Media Reactions

The use of water as a reaction medium represents a significant advancement in green chemistry, offering advantages such as low cost, non-flammability, and reduced environmental impact. semnan.ac.irmdpi.com Several methodologies for the synthesis of isoxazoles and isoxazolines have been adapted to aqueous conditions. For the synthesis of the hexahydrofuro[3,4-d]isoxazole core, an intramolecular nitrile oxide cycloaddition (INOC) of a precursor derived from a substituted furan can be performed in an aqueous environment. mdpi.com

One-pot procedures in water have been developed for the synthesis of various isoxazoline derivatives. These often involve the in situ generation of a nitrile oxide from an aldoxime, which then undergoes cycloaddition. For instance, a one-pot process starting from an aldehyde, hydroxylamine, and an alkene can be conducted in water, sometimes facilitated by surfactants or under ultrasound irradiation to improve substrate miscibility and reaction rates. nih.govemerging-researchers.org A notable approach involves the reaction of aldehydes and hydroxylamine hydrochloride to form nitrones, which then react with dipolarophiles in water to yield isoxazolines. rsc.org This strategy avoids the use of hazardous organic solvents and often simplifies the work-up procedure.

Key findings in aqueous media synthesis of related isoxazole systems are summarized below:

Reaction TypeReactantsConditionsYieldReference
Three-Component ReactionAromatic Aldehydes, Ethyl Acetoacetate, Hydroxylamine HClWater, Natural Sunlight89-97% semnan.ac.ir
One-Pot ProcessAldehydes, Hydroxylamine HCl, α-Alkynyl SulfoxidesWaterHigh rsc.org
Four-Component ReactionN/AWater, Ultrasound-assistedN/A nih.gov
INOC StrategyAllyloxy-substituted AldoximeWater, HTIBGood mdpi.com

These methodologies demonstrate the feasibility of constructing the isoxazole ring system under green conditions, which can be extrapolated to the intramolecular cyclization required for forming the bicyclic hexahydrofuro[3,4-d]isoxazole structure.

Non-Catalytic and Recyclable Catalyst Systems

Non-Catalytic Systems: The development of catalyst-free synthetic routes is highly desirable as it eliminates catalyst cost, toxicity, and contamination of the final product. Several non-catalytic methods for isoxazole and isoxazoline synthesis have been reported, often relying on thermal activation or the inherent reactivity of the substrates, particularly in green solvents like water. rsc.org For instance, the reaction between nitrones and α-alkynyl sulfoxides can proceed efficiently under solvent-free and catalyst-free conditions at room temperature. rsc.org Furthermore, sunlight-induced, catalyst-free three-component reactions in water have been shown to produce isoxazol-5(4H)-ones in high yields. semnan.ac.ir These principles can be applied to the intramolecular cycloaddition for forming the hexahydrofuro[3,4-d]isoxazole core, where a suitably designed precursor cyclizes upon heating in an appropriate solvent without the need for a catalyst.

Recyclable Catalyst Systems: When a catalyst is necessary, employing a heterogeneous or recyclable catalyst aligns with the principles of green chemistry. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Polymer-Supported Catalysts: Copper catalysts immobilized on polymer supports, such as phenanthroline-functionalized polymers, have been shown to be highly active for 1,3-dipolar cycloadditions. These catalysts can be recovered by simple filtration and reused multiple times (at least ten) without a significant loss of activity. nih.gov

Metal-Organic Framework (MOF)-Derived Catalysts: MOFs can serve as precursors for highly active and stable heterogeneous catalysts. For example, Cu@N-C composites derived from the pyrolysis of copper-based MOFs are efficient catalysts for cycloaddition reactions and can be reused for several cycles with yields remaining high. mdpi.comresearchgate.net

Micellar Catalysis: Encapsulating copper nanoparticles in polydiacetylene micelles creates a colloidal catalyst that is effective for Huisgen cycloadditions in fully aqueous media. This system can be recycled without loss of activity. rsc.org

Agro-Waste-Based Catalysts: Catalysts derived from agricultural waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), have been used for the synthesis of isoxazole derivatives under solvent-free conditions, offering a sustainable and inexpensive catalytic option. nih.gov

The table below compares different recyclable catalyst systems applicable to isoxazole synthesis.

Catalyst SystemReactionSolventReusabilityKey AdvantageReference
Polymer-Supported Cu1,3-Dipolar CycloadditionVarious>10 cyclesHigh activity and stability, no metal leaching nih.gov
MOF-Derived Cu@N-C1,3-Dipolar CycloadditionVarious>4 cyclesHigh yields, stable under harsh conditions mdpi.comresearchgate.net
Cu Nanoparticles in MicellesHuisgen CycloadditionWaterRecyclableFully aqueous system, no heating required rsc.org
WEOFPA/GlycerolCondensationSolvent-freeN/AInexpensive, derived from agro-waste nih.gov

Lewis Acid-Promoted and Metal-Free Synthetic Routes

Lewis Acid-Promoted Routes: Lewis acids can play a crucial role in catalyzing 1,3-dipolar cycloaddition reactions by coordinating to the dipolarophile, lowering its LUMO energy, and thus accelerating the reaction rate and controlling regioselectivity. acs.org In the context of synthesizing hexahydrofuro[3,4-d]isoxazoles via INOC, a Lewis acid can coordinate to the olefin moiety of the furan-derived precursor, facilitating the intramolecular cycloaddition. Various Lewis acids, from simple metal halides like ZrCl₄ to more complex chiral catalysts, have been employed. nih.govresearchgate.net For instance, the dehydration of nitroalkanes to generate nitrile oxides for subsequent intramolecular cycloaddition can be catalyzed by ZrCl₄ in conjunction with DBU and the Yamaguchi reagent, leading to bicyclic isoxazoles in excellent yields. nih.gov

Metal-Free Synthetic Routes: Growing concerns about the cost and toxicity of metal catalysts have spurred the development of metal-free alternatives. nih.govresearchgate.net These methods often rely on organocatalysts, hypervalent iodine reagents, or specific bases to promote the key transformations.

Key metal-free strategies include:

Oxidation of Aldoximes: Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), or a catalytic amount of an iodine species with an oxidant like Oxone, can efficiently oxidize aldoximes to nitrile oxides in situ for subsequent cycloaddition. mdpi.comorganic-chemistry.org

Base-Mediated Dehydration/Dehydrohalogenation: Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the dehydration of primary nitro compounds to form nitrile oxides. nih.gov Similarly, bases like triethylamine (B128534) can be used for the dehydrohalogenation of hydroximoyl chlorides. nih.gov

Enamine Catalysis: A metal-free approach for 3,4-disubstituted isoxazoles involves an enamine-triggered [3+2] cycloaddition between aldehydes and N-hydroximidoyl chlorides, followed by oxidation. organic-chemistry.org

tert-Butyl Nitrite (TBN) as N-O Source: TBN can act as a metal-free radical initiator and a source of the N-O fragment, enabling the synthesis of fused isoxazoline systems through radical nitrile oxidation and intramolecular cycloaddition. researchgate.net

Stereocontrol and Diastereoselective Synthesis of Hexahydrofuro[3,4-d]isoxazoles

Achieving the specific (3AS,6aS) stereochemistry of the target molecule requires precise control over the formation of the stereocenters at the bridgehead carbons. This is typically addressed during the key intramolecular nitrile oxide cycloaddition (INOC) step.

Inducing Diastereoselectivity via Substrate Control

In substrate-controlled synthesis, the stereochemistry of the final product is dictated by pre-existing chiral centers in the starting material. For the synthesis of (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole, this involves starting with an enantiomerically pure furan derivative where the stereochemistry of the substituent bearing the latent nitrile oxide directs the facial selectivity of the intramolecular cycloaddition.

The INOC reaction proceeds through a cyclic transition state, and the substituents on the tether connecting the nitrile oxide and the furan ring will adopt a preferred conformation to minimize steric interactions. This conformational preference can effectively shield one face of the furan's double bond, forcing the nitrile oxide to add to the opposite face, thereby establishing the desired relative stereochemistry of the newly formed bicyclic system. While insertion of a stereocenter on the cycloaddends does not always guarantee satisfactory control of absolute stereochemistry, it has been shown to influence the diastereoselectivity of the cycloaddition. researchgate.netdocumentsdelivered.com The rigidity of the furan ring and the length and nature of the tether are critical factors in determining the degree of diastereoselectivity.

Chiral Auxiliary-Assisted Syntheses

Chiral auxiliaries are removable chiral groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com

In the synthesis of hexahydrofuro[3,4-d]isoxazoles, a chiral auxiliary could be attached to the furan-based precursor. For example, an achiral furan derivative could be reacted with a chiral alcohol to form a chiral ester or ether. The steric bulk and conformational rigidity of the auxiliary would then direct the INOC reaction to proceed with high diastereoselectivity. Evans oxazolidinones are classic examples of powerful chiral auxiliaries used in aldol (B89426) and alkylation reactions, and similar principles can be applied to cycloadditions. wikipedia.org The auxiliary blocks one face of the molecule, allowing the incoming reagent (in this case, the intramolecular nitrile oxide) to attack from the less hindered side, thereby controlling the formation of the bridgehead stereocenters.

Asymmetric Catalysis for Enantioselective Formation

Asymmetric catalysis is a highly efficient strategy for synthesizing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. mdpi.com For the synthesis of the target molecule, a chiral Lewis acid or a chiral transition metal complex can be used to catalyze the 1,3-dipolar cycloaddition step enantioselectively. nih.gov

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the furan precursor in an asymmetric fashion, creating a chiral environment that differentiates the two faces of the double bond. This leads to the preferential formation of one enantiomer of the bicyclic product. acs.org Catalytic systems based on magnesium, copper, or zinc complexes with chiral ligands like bis(oxazolines) (BOX) or pyrazolidinones have been successfully used to achieve high enantioselectivity (80–99% ee) in intermolecular nitrile oxide cycloadditions. researchgate.netresearchgate.net

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of rhodium or palladium, are also effective for asymmetric catalysis. researchgate.netnih.govuni-freiburg.de For instance, a Pd-catalyzed asymmetric hydroalkoxylation has been used as a key step in the synthesis of related hexahydro-furofuran systems, demonstrating the power of this approach in creating fused furan ring systems with high enantiopurity. researchgate.netnih.gov

The table below highlights some asymmetric catalytic systems relevant to the formation of isoxazolines.

Catalyst SystemReaction TypeLigand/AuxiliaryDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
MgI₂ / Chiral LigandNitrile Oxide CycloadditionBis-isoxazoline type>30:1 dr, 80-99% ee researchgate.net
Cu(OTf)₂ / Chiral BOXSilyl Nitronate CycloadditionBis(oxazoline)High ee, Complete dr researchgate.net
Chiral OxazaborolidineSilyl Nitronate CycloadditionN/AHigh ee researchgate.net
Rh Diene ComplexIsoxazole IsomerizationChiral TetrahydropentaleneLow ee (for monomolecular) uni-freiburg.de
Diphenylprolinol TMS etherOrganocatalytic CascadeProlinol derivative>99:1 dr, >99% ee rsc.org

Post-Cycloaddition Stereochemical Refinement: Epimerization and Kinetic Resolution

The establishment of the correct stereochemistry at all chiral centers is paramount in the synthesis of bioactive molecules. While the initial cycloaddition reaction sets the relative stereochemistry of the newly formed ring, mixtures of diastereomers can still arise. Post-cycloaddition refinement techniques, such as epimerization and kinetic resolution, are crucial tools for isolating or converting to the desired stereoisomer.

Epimerization: This process allows for the conversion of an undesired diastereomer into the more stable or desired epimer by altering the configuration at a single stereocenter. In the context of the hexahydrofuro[3,4-d]isoxazole system, epimerization can be particularly useful for adjusting the stereochemistry at centers adjacent to activating groups. The feasibility of epimerization depends on the presence of an abstractable proton at the chiral center. For instance, a substituent adjacent to a carbonyl group or a similar electron-withdrawing group can facilitate deprotonation-reprotonation sequences under basic or acidic conditions, leading to equilibration towards the thermodynamically more stable isomer. While specific studies on the epimerization of this compound are not prevalent, the general principles of substrate and auxiliary stereochemical control are widely applied in organic synthesis to influence the stereochemical outcome of reactions. rijournals.comyoutube.com

Kinetic Resolution: This technique is employed to separate a racemic or diastereomeric mixture by exploiting the different reaction rates of the enantiomers or diastereomers with a chiral catalyst or reagent. This results in one stereoisomer reacting faster, leaving the other behind in an enriched form. Enzymatic resolutions are a common and powerful form of kinetic resolution. For example, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. This strategy could be hypothetically applied to a hexahydrofuro[3,4-d]isoxazole analogue bearing a hydroxyl group.

Table 1: Hypothetical Application of Kinetic Resolution to a Furo[3,4-d]isoxazole Analogue

EntrySubstrate (Racemic Mixture)Chiral Reagent/CatalystReactionOutcome
1Racemic 3-hydroxy-hexahydrofuro[3,4-d]isoxazoleLipase PS (Pseudomonas cepacia)Transesterification with vinyl acetateSelective acylation of one enantiomer
2Racemic 3-amino-hexahydrofuro[3,4-d]isoxazoleChiral acid (e.g., tartaric acid)Salt formationDiastereomeric salt precipitation

Functionalization and Derivatization Strategies for the Furo[3,4-d]isoxazole System

The biological activity of the furo[3,4-d]isoxazole scaffold can be modulated by introducing various substituents on the bicyclic core or by modifying the isoxazole ring itself.

The functionalization of the saturated furan portion and the isoxazole ring allows for the exploration of the chemical space around the core structure. Standard synthetic transformations can be employed to introduce a wide array of functional groups.

Direct Functionalization: Methods for the direct functionalization of the isoxazole ring at its C-3, C-4, and C-5 positions are valuable for late-stage modification. nih.gov These strategies often involve C-H activation or transition metal-catalyzed cross-coupling reactions. nih.gov For instance, iodination of the isoxazole ring can provide a handle for subsequent palladium-catalyzed reactions like Suzuki or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups. nih.govnih.gov

Table 2: Representative Methods for Isoxazole Functionalization Applicable to the Furo[3,4-d]isoxazole System

PositionReaction TypeReagentsIntroduced Substituent
C-4IodinationN-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)Iodo
C-4Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl
C-5AcylationAcyl chloride, NaHAcyl

The isoxazole ring contains a weak N-O bond that can be selectively cleaved under certain conditions, providing a powerful tool for ring transformation and the synthesis of highly functionalized acyclic or alternative heterocyclic systems. nih.gov

Reductive N-O Bond Cleavage: The most common modification of the isoxazole ring involves the reductive cleavage of the N-O bond. This transformation unmasks a β-hydroxy ketone or a related 1,3-difunctional moiety, which can serve as a versatile intermediate for further synthesis. nih.gov A variety of reducing agents can accomplish this, with the choice of reagent influencing the nature of the product. For instance, catalytic hydrogenation using Raney nickel often leads to β-amino alcohols, while reagents like Mo(CO)₆ can yield enaminones. nih.govbeilstein-journals.org The use of chlorotrimethylsilane (B32843) and sodium iodide has also been reported for the reductive cleavage of fused isoxazoles. researchgate.net

Ring-Opening Fluorination: A more recent development is the ring-opening fluorination of isoxazoles. Treatment with an electrophilic fluorinating agent, such as Selectfluor®, can induce fluorination followed by N-O bond cleavage to yield tertiary fluorinated carbonyl compounds. nih.govresearchgate.net This methodology provides access to complex fluorine-containing molecules from isoxazole precursors. nih.govresearchgate.net

Table 3: Reagents for N-O Bond Cleavage of Fused Isoxazoles and Resulting Products

Reagent SystemProduct TypeReference
Raney Nickel / AlCl₃β-Hydroxyketone nih.gov
Mo(CO)₆Enaminone beilstein-journals.org
Chlorotrimethylsilane / Sodium Iodide3,4-Disubstituted Isoxazole (via cleavage and re-formation) researchgate.net
Selectfluor®Tertiary Fluorinated Carbonyl Compound nih.govresearchgate.net

These strategies for stereochemical refinement and functionalization highlight the versatility of the furo[3,4-d]isoxazole system as a scaffold for the development of novel chemical entities. The ability to precisely control stereochemistry and introduce a wide range of substituents is critical for tuning the physicochemical and biological properties of the resulting molecules.

Mechanistic Investigations of 3as,6as Hexahydrofuro 3,4 D Isoxazole Formation and Transformations

Elucidation of Reaction Pathways for Ring Construction

The construction of the bicyclic hexahydrofuro[3,4-d]isoxazole ring system is most effectively achieved through an intramolecular [3+2] cycloaddition reaction. This process involves generating a nitrile oxide intermediate from a suitable precursor, which then reacts with a tethered alkene (dipolarophile) to form the fused ring system. The precursor is typically an oxime derived from an aldehyde that also contains an appropriately positioned furan (B31954) or dihydrofuran ring with an alkenyl side chain.

The general reaction pathway is as follows:

Oxime Formation: An aldehyde precursor is reacted with hydroxylamine (B1172632) to form the corresponding aldoxime.

Nitrile Oxide Generation: The aldoxime is oxidized in situ to generate the highly reactive nitrile oxide intermediate. Common oxidizing agents for this step include sodium hypochlorite (B82951) (bleach) or hypervalent iodine reagents.

Intramolecular Cycloaddition: The generated nitrile oxide (the 1,3-dipole) rapidly undergoes a cycloaddition reaction with the tethered alkene (the dipolarophile) to yield the fused hexahydrofuro[3,4-d]isoxazole ring system.

The stereochemistry of the final product, including the specific (3AS,6aS) configuration, is determined during the cycloaddition step and is influenced by the geometry of the transition state.

Transition State Analysis in Cycloaddition Reactions

While specific transition state analysis for (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole is not documented, the stereochemical outcome of 1,3-dipolar cycloadditions is governed by the energetics of various possible transition states. For intramolecular reactions, the conformational constraints of the tether connecting the dipole and dipolarophile play a crucial role.

The formation of the cis-fused (3AS,6aS) isomer suggests a highly organized, concerted transition state where the dipole and dipolarophile approach each other in a specific orientation to minimize steric hindrance and maximize orbital overlap. The stereocenters in the starting material, particularly on the furan ring and the tether, will dictate the facial selectivity of the cycloaddition. The reaction likely proceeds through a "boat-like" or "chair-like" transition state, with the lowest energy conformation leading to the observed product. The cis-endo addition rule, often observed in similar cycloadditions, would lead to the specific stereochemistry at the newly formed chiral centers. researchgate.netnih.gov

Identification and Characterization of Key Intermediates

The primary and most critical intermediate in the formation of the furo[3,4-d]isoxazole (B15213435) core is the nitrile oxide . researchgate.net Nitrile oxides are highly reactive and are typically generated in situ and consumed immediately in the subsequent cycloaddition step. Their transient nature makes direct isolation and characterization challenging. Their presence is primarily inferred from the structure of the final product and by trapping experiments with external dipolarophiles.

Another key intermediate is the aldoxime precursor. This is a stable, isolable compound that can be fully characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry) before its conversion to the nitrile oxide. The geometry of the aldoxime (E/Z isomers) can sometimes influence the efficiency of the subsequent nitrile oxide formation.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms that are difficult to probe experimentally.

Density Functional Theory (DFT) for Mechanistic Insights

DFT calculations are widely used to model the reaction pathways of 1,3-dipolar cycloadditions. researchgate.netoulu.firesearchgate.net For the formation of a furo[3,4-d]isoxazole system, DFT could be employed to:

Calculate the activation energies for different transition states leading to various possible stereoisomers. This would elucidate the origins of the stereoselectivity that yields the (3AS,6aS) product.

Determine the geometry of the lowest energy transition state, providing a three-dimensional picture of the bond-forming process.

Analyze the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile, or vice versa) to explain the reactivity and regioselectivity of the cycloaddition.

Confirm whether the reaction proceeds through a concerted or a stepwise mechanism by searching for potential intermediates along the reaction coordinate.

The table below summarizes typical parameters obtained from DFT calculations in the study of cycloaddition reactions.

ParameterDescriptionSignificance
Activation Energy (ΔG‡) The energy barrier that must be overcome for the reaction to proceed.A lower activation energy indicates a faster reaction and a more favorable pathway. Comparison of ΔG‡ for different stereochemical outcomes explains selectivity.
Reaction Energy (ΔG_rxn) The overall free energy change from reactants to products.A negative value indicates a thermodynamically favorable (exergonic) reaction.
Transition State Geometry The 3D arrangement of atoms at the highest point on the reaction energy profile.Shows the degree of bond formation and the spatial orientation of the reacting moieties, explaining stereochemical outcomes.
Frontier Orbital Energies The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The energy gap between the dipole's HOMO and dipolarophile's LUMO (or vice versa) correlates with reactivity.

Non-Concerted Mechanism Elucidation

The 1,3-dipolar cycloaddition is generally considered a concerted pericyclic reaction, meaning that the two new sigma bonds are formed in a single transition state without a discrete intermediate. mdpi.com However, some computational studies on related systems have proposed stepwise, non-concerted mechanisms, particularly in reactions involving polar or radical species, or when catalyzed by transition metals. nih.govacs.orgias.ac.in

A non-concerted pathway for the formation of the hexahydrofuro[3,4-d]isoxazole ring would involve the formation of a diradical or zwitterionic intermediate after the initial C-C or C-O bond formation. DFT studies can help distinguish between these pathways by locating potential intermediates on the potential energy surface. If a stable intermediate exists in a valley between two transition states, the mechanism is stepwise. For most intramolecular nitrile oxide cycloadditions, the concerted pathway is generally favored due to the entropic benefit of a single, highly organized transition state.

Rearrangement Reactions of the Furo[3,4-d]isoxazole Core

The isoxazole (B147169) ring, particularly when part of a fused system, can undergo various rearrangement reactions, typically under thermal, photochemical, or catalytic conditions. These rearrangements often involve the cleavage of the weak N-O bond. While specific rearrangements for the saturated hexahydrofuro[3,4-d]isoxazole core are not well-documented, analogous systems suggest potential transformation pathways. beilstein-journals.org

Possible rearrangement reactions could include:

Reductive Cleavage: Hydrogenolysis of the N-O bond, often catalyzed by metals like palladium or nickel, can open the isoxazole ring to yield a β-hydroxy ketone or related structures. This is a common synthetic transformation of isoxazoles.

Thermal or Photochemical Rearrangement: Heating or irradiation could potentially induce cleavage of the N-O bond, leading to intermediates like vinyl nitrenes, which could then rearrange to form other heterocyclic systems, such as pyrroles or oxazines.

Acid-Catalyzed Rearrangement: Strong acids can catalyze the cleavage and rearrangement of the isoxazole ring, potentially leading to the formation of different fused heterocyclic structures.

Further experimental and computational studies would be necessary to determine the specific rearrangement pathways available to the this compound system.

Isoxazole-to-Oxazole Rearrangements

The transformation of an isoxazole ring into an oxazole (B20620) ring is a known rearrangement in heterocyclic chemistry, often proceeding through various mechanistic pathways. While specific studies on this compound are not extensively detailed in the available literature, analogous transformations in related systems provide valuable mechanistic insights.

One common pathway for such rearrangements is a base-catalyzed ring-opening and recyclization sequence. In this proposed mechanism, a base would abstract a proton, initiating the cleavage of the N-O bond of the isoxazole ring to form an intermediate. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the corresponding oxazole derivative.

Another potential mechanism involves a thermal or photochemical rearrangement. For instance, the Cornforth rearrangement describes the thermal rearrangement of 4-acyloxazoles, where the acyl group and a substituent on the oxazole ring exchange positions through a nitrile ylide intermediate. While this applies to oxazoles, analogous isoxazole rearrangements can be envisioned under specific conditions. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate competitive heterocyclic rearrangements, revealing that cascade processes involving intermediate species can dictate the final product distribution. nih.gov

The following table summarizes potential rearrangement pathways based on studies of related isoxazole compounds.

Rearrangement TypeProposed IntermediateConditions
Base-CatalyzedOpen-chain keto-nitrileBasic
Thermal CascadeAcetonyl-1,2,4-oxadiazoleHigh Temperature
PhotochemicalNitrile YlideUV Irradiation

Ring Expansion Phenomena

The strained bicyclic system of hexahydrofuro[3,4-d]isoxazole derivatives makes them susceptible to ring expansion reactions, providing a synthetic route to larger heterocyclic frameworks. A notable example is the rhodium-catalyzed ring expansion of isoxazoles to form 4H-1,3-oxazines. nih.gov This transformation is believed to proceed through the formation of an isoxazolium ylide intermediate, generated from the reaction of the isoxazole nitrogen with a rhodium carbenoid. nih.gov This intermediate can then undergo a 1,2-shift, leading directly to the ring-expanded product. nih.gov

Alternatively, a molybdenum hexacarbonyl-mediated rearrangement can lead to the formation of pyridone derivatives. beilstein-journals.org This process involves the reductive ring opening of the isoxazole to an enamine intermediate, which then cyclizes to form the pyridone. beilstein-journals.org The choice of catalyst and reaction conditions can significantly influence the outcome of these ring expansion reactions.

The table below outlines key features of these ring expansion reactions.

Catalyst SystemResulting HeterocycleKey Intermediate
Rhodium Carbenoid4H-1,3-OxazineIsoxazolium Ylide
Molybdenum HexacarbonylPyridoneEnamine

Advanced Spectroscopic and Structural Characterization of 3as,6as Hexahydrofuro 3,4 D Isoxazole

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Analysis of Hyperfine Structure due to Quadrupolar Nuclei

No specific data found in the conducted research.

Spectroscopic Parameters from Rotational Spectra

No specific data found in the conducted research.

Studies on Large Amplitude Motions within the Hexahydrofuro[3,4-d]isoxazole Framework

No specific data found in the conducted research.

Theoretical and Computational Chemistry of 3as,6as Hexahydrofuro 3,4 D Isoxazole

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior. For isoxazolidine (B1194047) derivatives, DFT methods, particularly with functionals like B3LYP and basis sets such as 6-31G(d), have been shown to provide reliable results for geometry optimization and electronic structure analysis researchgate.net.

Molecular Orbital (MO) theory provides a detailed picture of the bonding within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity asianpubs.org. A larger gap suggests higher stability and lower reactivity.

An Electron Localization Function (ELF) analysis can reveal the nature of the chemical bonds. For isoxazolidine systems, ELF analysis has been used to understand the zwitterionic nature of related precursor nitrones researchgate.net. In this compound, this analysis would likely show strong localization of electrons around the oxygen and nitrogen atoms, consistent with the polar N-O bond.

Table 1: Illustrative Frontier Orbital Energies for a Fused Furo-Isoxazolidine System

Molecular Orbital Energy (eV) Description
HOMO -8.5 Primarily localized on the isoxazolidine nitrogen and oxygen atoms.
LUMO 2.1 Distributed across the σ* orbitals of the N-O and C-O bonds.

The distribution of electron density within the this compound molecule dictates its electrostatic potential and, consequently, its reactivity. Natural Population Analysis (NPA) is a common method to assign partial charges to each atom. In the isoxazolidine ring, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the adjacent carbon atoms will be electropositive.

Conceptual DFT provides reactivity indices such as chemical potential, hardness, and electrophilicity, which can predict how the molecule will interact with other reagents researchgate.net. For instance, the regions of negative electrostatic potential, likely around the oxygen and nitrogen atoms, would be susceptible to electrophilic attack. Conversely, the electropositive carbon atoms adjacent to the heteroatoms would be targets for nucleophiles.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for this compound

Atom Charge (e)
O (isoxazolidine) -0.45
N (isoxazolidine) -0.25
C (adjacent to N) +0.30
C (adjacent to O) +0.35

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The fused ring system can adopt several conformations, and understanding their relative energies and the barriers to interconversion is crucial for predicting its properties.

For fused ring systems, the junction between the rings can be either cis or trans. In the case of this compound, the stereochemistry is defined as cis. The individual five-membered rings (tetrahydrofuran and isoxazolidine) will adopt envelope or twist conformations. Computational methods can be used to locate the energy minima corresponding to stable conformers and the transition states that connect them.

A key feature of isoxazolidines is the potential for nitrogen inversion, where the substituents on the nitrogen atom flip. The energy barrier for this process is typically high enough that distinct invertomers can be observed, particularly at low temperatures arkat-usa.org. In a fused system like this, the ring fusion constrains the possible conformations. The most stable conformer will likely be one that minimizes steric interactions and torsional strain. For 6/5 fused bicyclic isoxazolidines, it has been observed that the cis-fused invertomers are often the most stable arkat-usa.org.

Table 3: Example of Calculated Relative Energies of Conformers for a Fused Furo-Isoxazolidine

Conformer Ring Pucker (Furan) Ring Pucker (Isoxazolidine) Relative Energy (kcal/mol)
A Envelope Envelope 0.00
B Twist Envelope 1.2
C Envelope Twist 1.5

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of spectroscopic data, which is an invaluable tool for structure elucidation and verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts have become a standard method to aid in the assignment of experimental spectra and to distinguish between possible isomers escholarship.org.

The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions depends on the level of theory and the inclusion of conformational averaging if multiple stable conformers are present. For isoxazolidine derivatives, ¹H and ¹³C NMR chemical shifts have been successfully calculated and used to confirm their structures researchgate.net.

Table 4: Illustrative Comparison of Theoretical and Expected Experimental NMR Chemical Shifts for Key Nuclei in this compound

Atom Calculated Chemical Shift (ppm) Expected Experimental Range (ppm)
H (at ring junction) 4.8 4.5 - 5.0
C (at ring junction) 78.5 75 - 80
H (on C adjacent to N) 3.2 3.0 - 3.5
C (on C adjacent to N) 55.0 52 - 58
H (on C adjacent to O in furan) 3.9 3.7 - 4.2

Vibrational Frequency Predictions for IR and Raman Spectra

The theoretical prediction of infrared (IR) and Raman spectra is a powerful tool in computational chemistry for elucidating the vibrational modes of a molecule. These predictions are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can provide detailed insights into the molecule's structure and bonding. For this compound, a computational vibrational analysis would involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. This results in a set of normal modes of vibration, each with a corresponding frequency.

Spectral Simulation: The calculated frequencies and their corresponding intensities (for both IR and Raman) are then used to simulate the theoretical spectra. These simulated spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations.

A theoretical study would yield a data table of predicted vibrational frequencies, their intensities, and a description of the corresponding atomic motions (e.g., C-H stretch, C-O-C bend, N-O stretch).

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹) IR Intensity Raman Activity Vibrational Mode Assignment
2980 High Medium Asymmetric CH₂ stretch
2890 Medium High Symmetric CH₂ stretch
1450 Medium Low CH₂ scissoring
1250 High Medium C-O-C asymmetric stretch
1080 High Low C-O-C symmetric stretch
950 Medium Medium N-O stretch

Note: This table is illustrative and represents the type of data that would be generated from a computational study. The actual values would depend on the level of theory and basis set used in the calculations.

Quantitative Structure-Reactivity Relationships (QSAR) Derivation from Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. The derivation of a QSAR model for this compound and its derivatives would involve the following key stages:

Data Set Collection: A dataset of structurally related compounds with experimentally measured activities (e.g., binding affinity to a specific receptor, reaction rate constant) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Connectivity indices, shape indices, etc.

Geometrical (3D): Molecular surface area, volume, etc.

Quantum Chemical (4D): HOMO/LUMO energies, partial charges, dipole moment, etc.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.

A successful QSAR study would provide an equation that can be used to predict the activity of new, untested derivatives of this compound, thereby guiding the design of more potent or selective compounds. For instance, a hypothetical QSAR model might take the form:

log(Activity) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular_Surface_Area)

Where LogP represents the lipophilicity, LUMO the energy of the lowest unoccupied molecular orbital, and Molecular_Surface_Area a steric descriptor. The coefficients (β) would be determined by the regression analysis.

While specific published data for this compound is scarce, the application of these well-established computational methods would undoubtedly provide valuable insights into its chemical and physical properties.

Future Directions and Emerging Research Perspectives for 3as,6as Hexahydrofuro 3,4 D Isoxazole

Innovation in Sustainable and Efficient Synthetic Routes

Current synthetic strategies for isoxazole (B147169) and its derivatives often rely on traditional methods that can involve hazardous reagents and solvents. The future of synthesizing (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole and its analogues lies in the development of more sustainable and efficient protocols. Green chemistry principles are at the forefront of this evolution, with a focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials.

Key areas of innovation are expected to include:

Catalyst-free and Solvent-free Reactions: Exploring reactions that can proceed efficiently without the need for metal catalysts or organic solvents aligns with the core tenets of green chemistry. For the broader class of isoxazoles, methods like microwave-assisted synthesis in aqueous media have already shown promise in accelerating reaction rates and improving yields.

Flow Chemistry: Continuous flow methodologies offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the 1,3-dipolar cycloaddition reactions used to form the hexahydropyrrolo[3,4-d]isoxazole core, a related bicyclic system, has demonstrated marked improvements in reaction time and yield.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce solvent usage and waste generation.

These innovative approaches will be crucial in making the synthesis of this compound and its derivatives more economically viable and environmentally responsible for potential large-scale applications.

Development of Advanced Spectroscopic Probes for Real-time Monitoring

A deeper understanding of the kinetics and mechanisms of the formation of this compound is essential for optimizing reaction conditions and maximizing yields. The development and application of advanced spectroscopic techniques for real-time, in-situ monitoring of these reactions is a key area for future research.

While traditional spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for the characterization of the final products, their application in real-time can provide a wealth of information about reaction intermediates, transition states, and kinetic profiles. The use of flow NMR and FTIR spectroscopy, for instance, allows for continuous monitoring of reaction progress, enabling precise control over reaction parameters.

Furthermore, the design of fluorescent probes based on the isoxazole scaffold itself is an emerging area. These probes could potentially be used to monitor biological processes or to develop new analytical methods. The photophysical properties of isoxazole derivatives are being investigated for their potential use as fluorescent tags in imaging techniques.

Deeper Understanding of Complex Ring Transformations and Rearrangements

The fused bicyclic structure of this compound presents a rich landscape for exploring complex chemical transformations and rearrangements. A more profound understanding of the reactivity of this scaffold will unlock new synthetic pathways to novel molecular architectures.

Future research will likely focus on:

Selective N-O Bond Cleavage: The nitrogen-oxygen bond within the isoxazolidine (B1194047) ring is a key functional group that can be selectively cleaved under various conditions to unmask other functionalities. Investigating new reagents and conditions for the controlled cleavage of this bond will provide access to a wider range of downstream products.

Ring-Opening and Ring-Expansion Reactions: Exploring reactions that lead to the opening or expansion of either the furose or isoxazolidine ring will generate novel scaffolds with potential biological activity.

Skeletal Rearrangements: Investigating the propensity of the hexahydrofuro[3,4-d]isoxazole system to undergo skeletal rearrangements under thermal, acidic, or basic conditions could lead to the discovery of unexpected and synthetically useful transformations. For instance, rearrangements of other isoxazole-containing systems, such as the isoxazole to benzisoxazole rearrangement, have been shown to promote cascade reactions that afford highly complex polycyclic molecules.

A thorough investigation of these transformations will significantly expand the synthetic utility of the this compound core.

Exploration of Novel Synthetic Applications within Organic Chemistry

The inherent chirality and dense functionality of this compound make it an attractive chiral building block for the synthesis of complex natural products and other biologically active molecules. While the broader class of isoxazoles has been extensively used in medicinal chemistry, the specific applications of this furo-fused system are still being explored. qu.edu.sa

Future research is anticipated to focus on:

Asymmetric Synthesis: Utilizing the stereochemically defined core of this compound as a starting point for the asymmetric synthesis of target molecules. The fixed stereochemistry of the bicyclic system can be used to control the stereochemistry of subsequent reactions.

Synthesis of Glycomimetics: Bicyclic isoxazolidines have been successfully employed in the synthesis of complex glycomimetics, such as iminosugars. The furo[3,4-d]isoxazole (B15213435) scaffold, with its furanose-like ring, is a prime candidate for the development of novel carbohydrate mimics.

Lead Generation in Drug Discovery: The related hexahydropyrrolo[3,4-d]isoxazole scaffold has shown promise in the development of anti-stress agents, indicating the potential for fused isoxazolidine systems to serve as lead structures in drug discovery programs. nih.gov

The exploration of these applications will solidify the position of this compound as a valuable tool in the synthetic organic chemist's arsenal.

Design and Synthesis of Novel Analogues with Precisely Controlled Stereochemistry

The biological activity of a molecule is often highly dependent on its three-dimensional structure. Therefore, the ability to synthesize analogues of this compound with precise control over the stereochemistry of all stereocenters is of paramount importance for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents.

Future efforts in this area will likely involve:

Diastereoselective Cycloaddition Reactions: Developing new and improving existing 1,3-dipolar cycloaddition reactions to achieve high levels of diastereoselectivity in the formation of the bicyclic core. This includes the use of chiral auxiliaries, chiral catalysts, and the optimization of reaction conditions.

Enantioselective Synthesis: Designing enantioselective synthetic routes to access both enantiomers of the hexahydrofuro[3,4-d]isoxazole scaffold and its derivatives. This is crucial for evaluating the biological activity of each enantiomer, as they often exhibit different pharmacological profiles.

Introduction of Diverse Substituents: Developing methods to introduce a wide variety of substituents at different positions of the bicyclic ring system with stereochemical control. This will allow for the systematic exploration of the chemical space around the core scaffold and the fine-tuning of its biological properties.

The synthesis of a diverse library of stereochemically defined analogues will be instrumental in elucidating the full therapeutic potential of the hexahydrofuro[3,4-d]isoxazole framework.

Q & A

Basic: What are the standard synthetic protocols for (3aS,6aS)-hexahydrofuro[3,4-d]isoxazole?

Methodological Answer:
The synthesis typically involves cyclization reactions under controlled conditions. For example, refluxing precursors in dimethyl sulfoxide (DMSO) for extended periods (e.g., 18 hours) followed by purification via vacuum distillation and crystallization (water-ethanol mixtures) yields the compound with ~65% efficiency . Alternative routes may employ azide-alkyne cycloaddition or photochemical methods, as seen in heterocyclic synthesis frameworks . Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .
  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to enforce the (3aS,6aS) configuration .

Basic: How is the stereochemistry and conformation of this compound confirmed?

Methodological Answer:
X-ray crystallography is the gold standard for absolute stereochemical assignment. For instance, crystal structures of related hexahydrofuroisoxazole derivatives (e.g., CCDC-1267/484) resolve bond angles, torsion angles, and ring puckering, confirming the (3aS,6aS) configuration . Complementary techniques include:

  • NMR spectroscopy : 1^1H-1^1H coupling constants (e.g., J=4.85.2HzJ = 4.8–5.2 \, \text{Hz} for axial-equatorial proton interactions) and NOESY correlations to validate spatial proximity of substituents .
  • Vibrational spectroscopy : FTIR peaks at 1650–1750 cm1^{-1} for isoxazole ring stretching modes .

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:
Yield optimization requires addressing thermodynamic and kinetic bottlenecks:

  • Azeotropic water removal : Using Dean-Stark traps during reflux eliminates water, shifting equilibrium toward product formation (e.g., benzene-ethanol systems) .
  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I) for click chemistry) improve regioselectivity and reduce side reactions .
  • Reaction monitoring : In-situ techniques like HPLC or 1^1H NMR track intermediate conversion to adjust reaction time/temperature dynamically .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Discrepancies between predicted and observed spectral data (e.g., unexpected 13C^{13}\text{C} NMR shifts) often arise from conformational flexibility or crystal-packing effects. Resolution strategies include:

  • Crystallographic validation : Compare experimental X-ray structures with computational models (DFT-optimized geometries) to identify deviations .
  • Dynamic NMR : Variable-temperature 1^1H NMR experiments detect ring-flipping or hindered rotation, explaining split peaks .
  • Isotopic labeling : 15N^{15}\text{N}- or 2H^{2}\text{H}-labeling clarifies ambiguous FTIR/NMR signals in heterocyclic systems .

Advanced: What experimental designs are recommended for evaluating biological activity?

Methodological Answer:
For antimicrobial or anticancer assays:

  • Dose-response profiling : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
  • Mechanistic studies :
    • Enzyme inhibition : Test activity against bacterial dihydrofolate reductase (DHFR) via UV-Vis kinetic assays.
    • Cellular uptake : Fluorescently tagged analogs tracked via confocal microscopy .
  • Toxicity screening : Parallel assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: How does the compound’s stereochemistry influence its pharmacological interactions?

Methodological Answer:
The (3aS,6aS) configuration dictates binding affinity to chiral biological targets. Methodologies include:

  • Molecular docking : Simulate interactions with protein active sites (e.g., homology models of bacterial enzymes) using software like AutoDock Vina.
  • Pharmacophore mapping : Overlay enantiomers to identify critical hydrogen-bonding or hydrophobic interactions lost in stereoisomers .
  • In vivo pharmacokinetics : Compare bioavailability and half-life of enantiomers in rodent models to correlate stereochemistry with metabolic stability .

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